molecular formula C7H10N2S B13622711 2,5-Dimethylthiophene-3-carboximidamide

2,5-Dimethylthiophene-3-carboximidamide

Cat. No.: B13622711
M. Wt: 154.24 g/mol
InChI Key: NWWZBMKJVVCJRW-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene-3-carboximidamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 5, and a carboximidamide group at position 3. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylthiophene-3-carboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylthiophene-3-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dimethylthiophene-3-carboximidamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylthiophene-3-carboximidamide is unique due to the presence of both methyl groups and the carboximidamide group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2,5-dimethylthiophene-3-carboximidamide

InChI

InChI=1S/C7H10N2S/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H3,8,9)

InChI Key

NWWZBMKJVVCJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=N)N

Origin of Product

United States

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